3-Methylidene-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Description
The compound “3-Methylidene-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid” is a cyclobutane derivative featuring a methylidene substituent, a carbamate-protected amino group, and a carboxylic acid moiety.
Crystallographic analysis using programs like SHELXL (part of the SHELX suite) is critical for resolving such complex structures. For example, SHELXL enables precise refinement of atomic coordinates and thermal parameters, which would be essential for confirming the stereochemistry and conformational flexibility of this compound .
Properties
IUPAC Name |
3-methylidene-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-8-5-12(6-8,9(14)15)7-13-10(16)17-11(2,3)4/h1,5-7H2,2-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYXEKUQFSVJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(=C)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions involving alkenes or alkynes.
Introduction of the Methylidene Group: This step often involves the use of Wittig or Horner-Wadsworth-Emmons reactions.
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The methylidene group can be reduced to a methyl group using hydrogenation reactions.
Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of 3-Methyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
3-Methylidene-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methylidene-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with various enzymes or receptors. The carboxylic acid group can form hydrogen bonds or ionic interactions with biological targets, influencing their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, general insights into how crystallographic tools like SHELX aid in comparative studies can be inferred:
Key Structural Features of Cyclobutane Derivatives
Cyclobutane-based molecules often exhibit unique strain and reactivity due to their four-membered ring structure. For instance:
- Carbamate-protected amino groups: Common in prodrug design to enhance bioavailability or reduce toxicity.
Without specific data on the target compound, hypothetical comparisons might focus on:
Steric and electronic effects of the methylidene group versus other substituents.
Solubility and stability imparted by the tert-butoxycarbonyl (Boc) protecting group compared to alternatives like benzyloxycarbonyl (Cbz).
Role of SHELX in Comparative Crystallography
SHELX programs (e.g., SHELXL, SHELXD) are widely used to resolve and refine crystal structures of small molecules, enabling direct comparisons of bond lengths, angles, and intermolecular interactions. For example:
- SHELXL refines high-resolution data to detect subtle structural differences between analogs.
- SHELXD aids in solving phases for experimental models, which could differentiate polymorphs or co-crystals of related compounds .
Limitations and Recommendations
The absence of specific data in precludes a rigorous comparison. To address this gap, future studies should:
Utilize crystallographic tools like SHELXL to resolve the compound’s structure.
Compare experimental results (e.g., hydrogen-bonding networks, thermal stability) with analogs such as “3-Methylenecyclobutane-1-carboxylic acid” or Boc-protected cyclobutane derivatives.
Biological Activity
3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by its unique cyclobutane structure, which is substituted with a carboxylic acid group and a tert-butyl carbamate group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C₁₂H₁₉N₄O₄
- Molecular Weight : 273.34 g/mol
- CAS Number : 313996-58-6
The biological activity of 3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid is primarily attributed to its ability to interact with biological targets, potentially inhibiting specific enzymes or receptors. The tert-butyl carbamate group may act as a prodrug, which upon enzymatic cleavage, releases an active form that can exert therapeutic effects.
Enzyme Inhibition
Research indicates that compounds with similar structures have shown enzyme inhibitory properties. For example, derivatives of cyclobutane have been studied for their ability to inhibit proteases and other enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes.
Antimicrobial Properties
Some studies have reported that cyclobutane derivatives exhibit antimicrobial activity. The unique structural features of 3-Methylidene-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic processes.
Case Studies
- Anticancer Activity : A study explored the effects of structurally similar compounds on cancer cell lines, revealing that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest.
- Antibacterial Activity : In vitro assays demonstrated that related compounds showed activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Cyclobutane-1-carboxylic acid | Structure | Limited due to lack of functional groups |
| 3-Methylcyclobutane | Structure | Moderate antimicrobial activity |
| N-Boc-cyclobutane | Structure | Enhanced enzyme inhibition |
Research Findings
Recent studies have focused on the synthesis and characterization of 3-Methylidene derivatives, highlighting their potential as building blocks in organic synthesis and their applications in drug development. The compound's unique structure allows it to serve as a scaffold for further modifications aimed at enhancing biological activity.
Q & A
Q. What are the optimal synthetic routes for 3-methylidene-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. Key steps include:
- Cyclobutane Construction : Use [2+2] photocycloaddition or ring-closing metathesis under inert atmosphere. Temperature control (e.g., -10°C to 25°C) minimizes side reactions .
- Carbamate Protection : Introduce the (2-methylpropan-2-yl)oxycarbonylamino group via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) in THF with catalytic DMAP .
- Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients). Final yields >60% are achievable with strict anhydrous conditions .
Q. How can researchers validate the purity and structural identity of this compound post-synthesis?
- Methodological Answer : Employ orthogonal analytical techniques:
- Purity : HPLC with UV detection (λ = 210–254 nm, C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity. Compare retention times with standards .
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for cyclobutane protons (δ 2.5–3.5 ppm), methylidene (δ 4.8–5.2 ppm), and Boc-protected amine (δ 1.4 ppm for tert-butyl) .
- HRMS : Validate molecular ion ([M+H]+) with <2 ppm mass error .
Advanced Research Questions
Q. What strategies resolve stereochemical ambiguities in the cyclobutane core during structural characterization?
- Methodological Answer : Stereochemical assignment requires:
- X-ray Crystallography : Resolve absolute configuration by growing single crystals (e.g., via slow evaporation in dichloromethane/hexane) .
- NOESY NMR : Detect spatial proximity of protons (e.g., methylidene vs. cyclobutane substituents) to infer ring conformation .
- VCD Spectroscopy : Compare experimental and computed vibrational circular dichroism spectra for chiral centers .
Q. How should researchers design structure-activity relationship (SAR) studies to explore bioactivity?
- Methodological Answer : Focus on systematic structural variations:
- Core Modifications : Synthesize analogs with substituents at the methylidene or carboxylic acid positions.
- Assays : Test enzyme inhibition (e.g., IC50 via fluorescence polarization) or receptor binding (SPR/Kd measurements) .
- Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What experimental approaches address contradictions in reported bioactivity data for cyclobutane derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:
- Standardized Protocols : Adopt uniform assay buffers (e.g., PBS pH 7.4) and cell lines (HEK293 vs. HeLa comparisons) .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives) that may interfere with bioassays .
- Meta-Analysis : Compare datasets across publications using statistical tools (e.g., ANOVA with post-hoc Tukey tests) .
Q. How can metabolic stability of this compound be assessed in preclinical studies?
- Methodological Answer : Evaluate stability via:
- Liver Microsomal Assays : Incubate with human/rat liver microsomes (37°C, NADPH cofactor). Monitor parent compound depletion over 60 min via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess drug-drug interaction risks .
Method Development & Data Analysis
Q. Which computational tools are effective for modeling the conformational dynamics of this cyclobutane derivative?
- Methodological Answer : Utilize:
- Molecular Dynamics (MD) : Simulate ring puckering (e.g., with AMBER or GROMACS) using explicit solvent models (water/ethanol) .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict NMR chemical shifts (error <0.3 ppm) .
Q. What protocols ensure reproducibility in scaled-up synthesis for in vivo studies?
- Methodological Answer : Key considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
